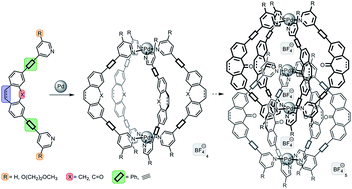Subtle backbone modifications control the interpenetration of dibenzosuberone-based coordination cages†
RSC Advances Pub Date: 2014-06-18 DOI: 10.1039/C4RA04679J
Abstract
In order to gain a better understanding of the formation of interpenetrated double-cages [Pd4L8] from banana-shaped ligands and square-planar metal cations, our previously reported dibenzosuberone-based ligand was synthetically modified. We show that the formation of double-cages tolerates a wide range of suberone backbone modifications, as long as the ketone functionality is preserved. Reduction of this group to a CH2-bridge allowed us to form a monomeric [Pd2L4] cage, instead. PM6 and DFT calculations were performed to study the role of the carbonyl group in the formation of double-cages yielding results that are in good agreement with the experiments.


Recommended Literature
- [1] Packing density of HS(CH2)nCOOH self-assembled monolayers†
- [2] Gold(i)-doped films: new routes for efficient room temperature phosphorescent materials†
- [3] Airflow-assisted dielectrophoresis to reduce the resistance mismatch in carbon nanotube-based temperature sensors†
- [4] One-pot synthesis of corolla-shaped gold nanostructures with (110) planes†
- [5] Novel room light-induced disproportionation reaction of organo-ditin and -dilead compounds with organic dichalcogenides: an efficient salt-free route to organo-tin and -lead chalcogenides
- [6] Organizing multivalency in carbohydrate recognition
- [7] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer
- [8] Gold nanoparticles encapsulated in hierarchical porous polycarbazole: preparation and application in catalytic reduction†
- [9] The natural occurrence of allomucic (allaric) acid: a contribution to the assignment of structure of an insecticidal exotoxin from Bacillus thuringiensis Berliner
- [10] Index of subjects










